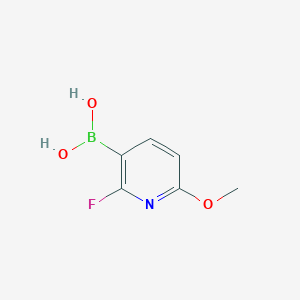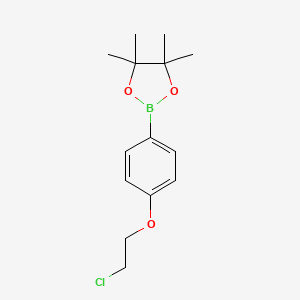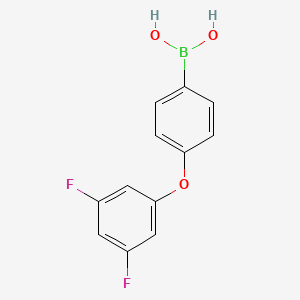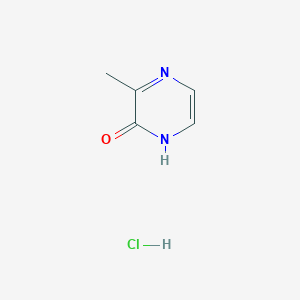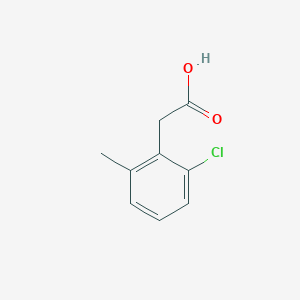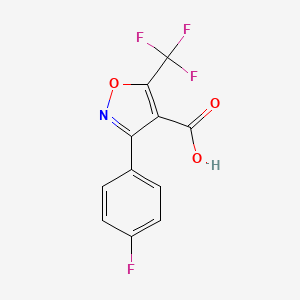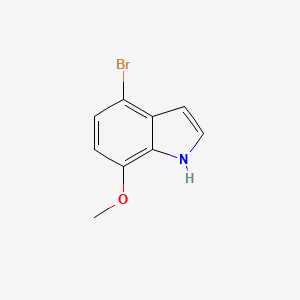
4-bromo-7-methoxy-1H-indole
Vue d'ensemble
Description
4-bromo-7-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of 4-bromo-7-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure known as indole. The indole nucleus is substituted at the 4-position with a bromine atom and at the 7-position with a methoxy group .Physical And Chemical Properties Analysis
4-bromo-7-methoxy-1H-indole is a compound with a molecular weight of 226.07. It is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and isomeric thiazolo[2′,3′:3,4]-as-triazino[5,6-b]indoles, derived from bromo and methoxy-substituted indoles, show antimicrobial potential (Rastogi et al., 2009).
Chemical Modifications and Synthesis
- Methoxylation of indoles, including bromo-indoles, is a key process in the synthesis of serotonin, a significant neurotransmitter (Saito & Kikugawa, 1979).
- Investigations of Thorectidae sponges revealed new brominated tryptophan derivatives, indicating the role of bromo-indoles in natural product chemistry (Segraves & Crews, 2005).
Nanotechnology Applications
- Fluorescent organic nanoparticles of bromo-substituted indoles have been synthesized, showing potential applications in nanoscience and materials science (Singh & Ansari, 2017).
Drug Development and Antimicrobial Agents
- New indole derivatives, including bromo-methoxy indoles, have been synthesized and evaluated for antimicrobial properties, indicating their potential in drug development (Kalshetty, Gani, & Kalashetti, 2012).
Antivascular Agents
- Disubstituted analogues of bromo-methoxy indoles have been studied for their potential as antivascular agents, indicating their significance in cancer research (Ty et al., 2008).
Propriétés
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1H-indole | |
CAS RN |
436091-59-7 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


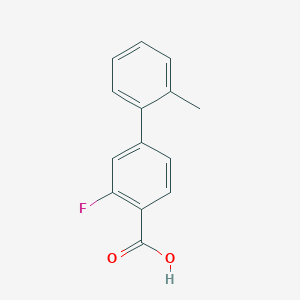
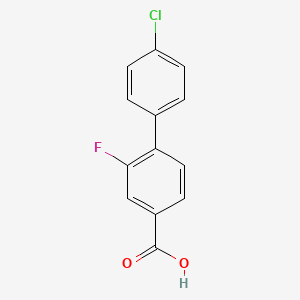
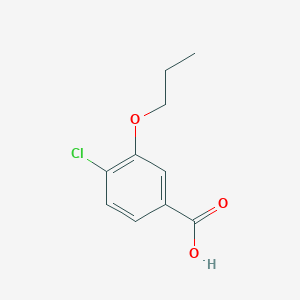
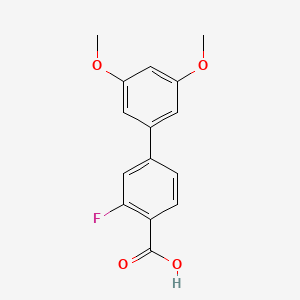
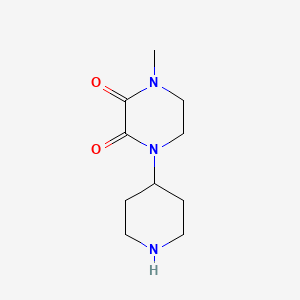
![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
